Cas no 1806970-09-1 (Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate)

Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate
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- Inchi: 1S/C10H11F2NO4/c1-16-7-3-6(10(11)12)13-5(9(7)15)4-8(14)17-2/h3,10,15H,4H2,1-2H3
- InChI Key: CQSQKUZRZWTHCQ-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=C(C(CC(=O)OC)=N1)O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 265
- XLogP3: 0.9
- Topological Polar Surface Area: 68.6
Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029029828-500mg |
Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate |
1806970-09-1 | 95% | 500mg |
$1,634.45 | 2022-03-31 | |
Alichem | A029029828-250mg |
Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate |
1806970-09-1 | 95% | 250mg |
$970.20 | 2022-03-31 | |
Alichem | A029029828-1g |
Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate |
1806970-09-1 | 95% | 1g |
$2,895.00 | 2022-03-31 |
Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
Additional information on Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate
Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate (CAS No. 1806970-09-1): A Comprehensive Overview
Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate, identified by its CAS number 1806970-09-1, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound characterized by a six-membered ring containing one nitrogen atom. The presence of functional groups such as difluoromethyl, hydroxy, and methoxy makes this molecule a versatile intermediate in the synthesis of various bioactive molecules.
The difluoromethyl group is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. This modification has been widely explored in the development of small-molecule inhibitors and has shown promise in improving pharmacokinetic properties. The hydroxy and methoxy groups contribute to the compound's solubility and reactivity, making it a valuable building block in medicinal chemistry.
In recent years, there has been growing interest in the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders. The pyridine scaffold is well-documented for its role in drug design, with numerous examples of pyridine-based drugs having reached the market. Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate represents a promising candidate for further investigation due to its structural features and potential biological activity.
One of the most exciting applications of this compound is in the field of oncology. Researchers have been investigating the use of difluoromethylated pyridines as scaffolds for kinase inhibitors, which are crucial in targeting aberrant signaling pathways involved in cancer progression. Preliminary studies have suggested that derivatives of Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate may exhibit potent inhibitory effects on specific kinases, potentially leading to the development of new anti-cancer therapies.
The role of the hydroxy and methoxy groups in modulating biological activity cannot be overstated. These functional groups can participate in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity. Additionally, they can influence the compound's solubility and metabolic stability, which are critical factors in drug development. The presence of these groups makes Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate a valuable starting point for designing novel bioactive molecules.
In addition to its potential applications in oncology, this compound has shown promise in other therapeutic areas. For instance, researchers have explored its use as a precursor for developing anti-inflammatory agents. The pyridine scaffold is known to be effective in modulating inflammatory pathways, and modifications such as those present in Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate can enhance its biological activity.
The synthesis of Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to introduce the desired functional groups into the pyridine ring. The efficiency of these synthetic routes is crucial for large-scale production and further chemical modifications.
The pharmacological properties of this compound are under active investigation by several research groups worldwide. In vitro studies have demonstrated its potential as a lead compound for drug development. These studies often involve screening Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate against various biological targets to identify its most promising applications. Additionally, computational modeling techniques are being used to predict how this compound interacts with biological targets at the molecular level.
The future prospects for Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutics.
In conclusion, Methyl 6-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-acetate (CAS No. 1806970-09-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. With continued research and development, this compound is poised to make meaningful contributions to the field of medicine.
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